1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 1 and 5 positions of the pyrazole ring, along with an ethanone group at the 3-position.
Vorbereitungsmethoden
The synthesis of 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Ethanone Group Introduction: The ethanone group can be introduced through acylation reactions using acetyl chloride or acetic anhydride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form deiodinated derivatives.
Acylation and Alkylation: The ethanone group can participate in further acylation or alkylation reactions to form more complex derivatives.
Major products formed from these reactions include substituted pyrazoles, pyrazole N-oxides, and various acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with various molecular targets. The iodine atom and the pyrazole ring contribute to its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone include:
1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a bromine atom instead of iodine.
1-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluoro-1,5-dimethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs .
Eigenschaften
Molekularformel |
C7H9IN2O |
---|---|
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
1-(4-iodo-1,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9IN2O/c1-4-6(8)7(5(2)11)9-10(4)3/h1-3H3 |
InChI-Schlüssel |
RWNPFVVRUBRKFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.